5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine ring attached via an oxane moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
The piperidine ring is synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction. The oxane moiety is introduced via an alkylation reaction, using an appropriate oxane derivative and a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the chloro group replaced by a hydrogen atom.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-6-amine: Another similar compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine lies in its specific substitution pattern and the presence of the oxane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25ClN4O |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(oxan-2-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H25ClN4O/c1-20(16-18-10-13(17)11-19-16)14-5-7-21(8-6-14)12-15-4-2-3-9-22-15/h10-11,14-15H,2-9,12H2,1H3 |
InChI Key |
HOGURPNDLIHGDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CCCCO2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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